molecular formula C11H16N2O3S B1420237 4-Methyl-2-(piperazine-1-sulfonyl)phenol CAS No. 1193387-51-7

4-Methyl-2-(piperazine-1-sulfonyl)phenol

Cat. No. B1420237
M. Wt: 256.32 g/mol
InChI Key: VCSVHRIIJXZSQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-(piperazine-1-sulfonyl)phenol is a chemical compound with the molecular formula C11H16N2O3S and a molecular weight of 256.32 . It is used for research purposes .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 4-Methyl-2-(piperazine-1-sulfonyl)phenol, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 4-Methyl-2-(piperazine-1-sulfonyl)phenol is represented by the formula C11H16N2O3S . More detailed structural analysis may require specific experimental techniques such as X-ray diffraction .


Physical And Chemical Properties Analysis

4-Methyl-2-(piperazine-1-sulfonyl)phenol is a solid at room temperature. It has a predicted boiling point of 438.72° C at 760 mmHg, a predicted density of 1.31 g/cm3, and a predicted refractive index of n20D 1.59 .

Scientific Research Applications

Application in Material Science

  • Field : Material Science .
  • Summary : m-Aryloxy phenols are used in various industries, including plastics, adhesives, and coatings . They improve these materials’ thermal stability and flame resistance .
  • Results : The use of m-aryloxy phenols in these materials can enhance their thermal stability and flame resistance .

Application in Medicine

  • Field : Medicine .
  • Summary : A series of benzimidazole derivatives wherein 4-(methylsulfonyl)phenyl pharmacophore attached via its C-2 position was designed and synthesized . These compounds were evaluated as cyclooxygenase-1 (COX-1)/cyclooxygenese-2 (COX-2) inhibitors .
  • Methods : The compounds were synthesized and then evaluated in vitro as COX-1/COX-2 inhibitors . Furthermore, the synthesized compounds were also in vivo evaluated for their anti-inflammatory activity and ulcerogenic liability .
  • Results : Several compounds showed selective inhibition to COX-2 isozyme . Compound 11b showed the most potent COX-2 inhibitory activity with IC 50 = 0.10 μM and selectivity index (SI = 134) . The tested compounds also have shown good anti-inflammatory activity . Regarding the ulcerogenic liability, compound 11b was also safest one (Ulcer Index) (UI = 0.83) .

properties

IUPAC Name

4-methyl-2-piperazin-1-ylsulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-9-2-3-10(14)11(8-9)17(15,16)13-6-4-12-5-7-13/h2-3,8,12,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSVHRIIJXZSQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)S(=O)(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(piperazine-1-sulfonyl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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